molecular formula C22H26N2O3 B10883708 N-cycloheptyl-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide

N-cycloheptyl-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide

Cat. No.: B10883708
M. Wt: 366.5 g/mol
InChI Key: QLXRHXFJDXCFTM-UHFFFAOYSA-N
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Description

N~1~-CYCLOHEPTYL-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a cycloheptyl group attached to the nitrogen atom and a 4-methoxybenzoyl group attached to the amide nitrogen

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

N-cycloheptyl-2-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C22H26N2O3/c1-27-18-14-12-16(13-15-18)21(25)24-20-11-7-6-10-19(20)22(26)23-17-8-4-2-3-5-9-17/h6-7,10-15,17H,2-5,8-9H2,1H3,(H,23,26)(H,24,25)

InChI Key

QLXRHXFJDXCFTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOHEPTYL-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 4-methoxybenzoic acid with an appropriate amine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Cycloheptylation: The next step involves the introduction of the cycloheptyl group. This can be achieved through a nucleophilic substitution reaction where the amide nitrogen attacks a cycloheptyl halide (e.g., cycloheptyl bromide) under basic conditions.

Industrial Production Methods

In an industrial setting, the production of N1-CYCLOHEPTYL-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-CYCLOHEPTYL-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) can be used for the reduction of the amide bond.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxybenzamide or 4-formylbenzamide.

    Reduction: Formation of N1-cycloheptyl-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N~1~-CYCLOHEPTYL-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Material Science: It is used in the development of novel materials with unique properties.

    Biological Studies: It serves as a tool compound in biological assays to study its effects on cellular processes.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N1-CYCLOHEPTYL-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-CYCLOHEXYL-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE
  • N~1~-CYCLOPENTYL-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE
  • N~1~-CYCLOPROPYL-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE

Uniqueness

N~1~-CYCLOHEPTYL-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

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